1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-methyl-4-(piperidin-3-ylmethyl)piperazine dihydrochloride. This nomenclature reflects the compound's complex bicyclic structure, which consists of a piperazine ring system substituted with a methyl group at the 1-position and a piperidin-3-ylmethyl substituent at the 4-position. The structural representation reveals a six-membered piperazine ring containing two nitrogen atoms in a 1,4-relationship, with one nitrogen methylated and the other connected through a methylene bridge to the 3-position of a six-membered piperidine ring.
The molecular structure demonstrates significant conformational flexibility due to the presence of the methylene linker between the two ring systems. The piperazine ring typically adopts a chair conformation similar to cyclohexane, while the piperidine ring also preferentially exists in a chair conformation. The methylene bridge allows for rotational freedom, enabling various spatial orientations between the two heterocyclic systems. This structural flexibility contributes to the compound's potential for diverse molecular interactions and binding modes.
The three-dimensional structural characteristics show that the compound contains three nitrogen atoms capable of protonation under appropriate conditions. The piperazine ring contains two nitrogen atoms, one of which is tertiary due to methylation, while the other remains secondary. The piperidine ring contributes an additional secondary nitrogen atom. This distribution of nitrogen atoms creates distinct basicity profiles and protonation patterns that significantly influence the compound's chemical behavior and salt formation characteristics.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
Properties
IUPAC Name |
1-methyl-4-(piperidin-3-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.2ClH/c1-13-5-7-14(8-6-13)10-11-3-2-4-12-9-11;;/h11-12H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCNCTRYFUCTJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride is a synthetic compound that belongs to the piperazine class of chemicals. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and oncology. The following sections detail its biological activity, mechanisms of action, comparative analysis with similar compounds, and case studies that highlight its therapeutic potential.
Biological Activity
The biological activity of this compound primarily revolves around its interactions with various neurotransmitter systems and its potential anti-cancer properties.
- Neuropharmacological Effects : This compound exhibits affinity for several receptor types, including serotonin (5-HT) and dopamine receptors, which are crucial in regulating mood, cognition, and reward pathways. Studies have indicated that derivatives of this compound can modulate these receptors, leading to anxiolytic and antidepressant effects.
- Anti-Cancer Properties : Research has shown that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism involves the induction of apoptosis and modulation of microtubule dynamics, which are critical for cell division.
The mechanism of action for this compound involves:
- Receptor Binding : The compound interacts with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.
- Microtubule Dynamics : It disrupts microtubule formation in cancer cells, leading to mitotic arrest and subsequent apoptosis. This is particularly relevant in colon cancer cell lines where it has shown enhanced sensitivity to apoptotic stimuli.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methylpiperazine | Basic piperazine structure | Moderate neuroactivity |
| 4-(3-Piperidinyl)methylpiperazine | Similar structure with piperidine | Enhanced receptor affinity |
| This compound | Contains both piperidine and piperazine moieties | Broad-spectrum activity against cancer and neuropharmacological targets |
The combination of piperidine and piperazine structures in this compound enhances its receptor binding capabilities and biological activity compared to simpler analogs.
Case Studies
Several studies have investigated the effects of this compound:
- Cancer Research : A study on colon cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell growth, with an IC50 value indicating potent activity against tumor proliferation. The compound induced apoptosis through pathways involving caspase activation and mitochondrial dysfunction.
- Neuropharmacological Studies : In animal models, administration of this compound showed a marked reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. The modulation of serotonin receptor activity was confirmed through behavioral assays.
Scientific Research Applications
Pharmacological Applications
1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride has been studied for its potential applications in various therapeutic areas:
Opioid Receptor Modulation
The compound acts as a selective agonist at kappa-opioid receptors, which are implicated in pain modulation and have potential applications in treating conditions such as chronic pain, depression, and anxiety disorders. Research indicates that kappa-opioid receptor agonists may provide analgesic effects with reduced risk of addiction compared to traditional mu-opioid agonists .
Neuropharmacology
Studies have shown that compounds similar to this compound can influence neurotransmitter systems, particularly in the context of mood disorders. The modulation of kappa-opioid receptors may lead to therapeutic effects in conditions like schizophrenia and substance use disorders .
Biomedical Research
The compound is utilized in various biomedical research applications, including studies on receptor binding affinities and behavioral assays in animal models. Its ability to selectively engage with specific opioid receptors makes it a valuable tool for understanding receptor dynamics and drug interactions .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different contexts:
- Analgesic Studies : In animal models, the compound demonstrated significant analgesic properties with a favorable safety profile compared to traditional opioids. This positions it as a candidate for further development as a new analgesic agent .
- Behavioral Studies : Research involving behavioral assays has shown that kappa-opioid receptor agonists can reduce anxiety-like behaviors in rodents, suggesting potential applications in treating anxiety disorders .
- Comparative Studies : Comparative analyses with other piperazine derivatives have indicated that modifications to the piperazine structure can significantly alter receptor selectivity and efficacy, emphasizing the importance of structural design in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Piperazine Derivatives with Aromatic Substituents
- Trimetazidine Dihydrochloride (CAS 53960-20-6): Contains a 2,3,4-trimethoxybenzyl group. This compound is used as a coronary vasodilator and in anticancer research. The trimethoxybenzyl group enhances lipophilicity and receptor binding, contrasting with the aliphatic 3-piperidinylmethyl group in the target compound, which may improve solubility in polar solvents .
- 1-(2-Methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine : Features a methoxyphenyl group, which is linked to serotonin receptor modulation. The absence of an aromatic group in the target compound may reduce off-target interactions .
Piperazine Derivatives with Heterocyclic Substituents
- 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine Dihydrochloride: Incorporates a pyridine-piperidine hybrid structure.
- Selenium-Containing Piperazines : Derivatives like 1-methyl-4-(3-(phenylselanyl)propyl)piperazine exhibit antioxidant properties. The 3-piperidinylmethyl group in the target compound lacks selenium’s redox activity but may offer better metabolic stability .
Pharmacological Activity Comparisons
However, its pharmacological profile remains underexplored.
Physicochemical Properties
- Thermal Stability : Piperazine dihydrochloride loses 13.90% mass at 25–190°C due to dehydration, while piperazine hydrochloride loses 5.08% at lower temperatures . The target compound’s stability is unreported but likely influenced by its bulky substituent.
- Solubility : Piperazine dihydrochloride salts generally exhibit high water solubility, critical for formulation. The 3-piperidinylmethyl group may reduce hygroscopicity compared to simpler salts .
- Spectroscopic Data : Piperazine derivatives show characteristic ¹H NMR shifts (e.g., δ 3.32–3.59 for piperazine protons in dihydrochlorides) . Substituents like 3-piperidinylmethyl may deshield adjacent protons, altering spectral profiles.
Preparation Methods
Step 1: Formation of the Piperazine Core
- Starting Material: N-methylpiperazine or related derivatives.
- Method: Nucleophilic substitution of suitable halogenated precursors with methylated piperazine derivatives.
- Reaction Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~80-140°C).
- Key Data:
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Solvent | DMF | - | , |
| Temperature | 80-140°C | - | , |
| Reaction Time | 10-35 hours | - | , |
Step 2: Methylation of Piperazine
- Method: Methylation using methylating agents such as methyl iodide or methyl sulfate.
- Reaction Conditions: Conducted in anhydrous conditions, often with base catalysts like potassium carbonate.
- Data:
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Methylating Agent | Methyl iodide | High | |
| Solvent | Acetone or acetonitrile | - | |
| Temperature | Room temperature to reflux | 80-95% |
Step 3: Attachment of the Piperidinylmethyl Group
- Method: Alkylation of the methylated piperazine with 3-piperidinylmethyl halides.
- Reaction Conditions: Conducted in polar solvents like DMF, with bases such as potassium carbonate, at temperatures around 80°C.
- Data:
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Alkylating Agent | 3-piperidinylmethyl halide | - | , |
| Solvent | DMF | - | , |
| Reaction Time | 12-24 hours | 70-85% | , |
Step 4: Formation of Dihydrochloride Salt
- Method: Acidification with hydrochloric acid to obtain the dihydrochloride salt.
- Reaction Conditions: Aqueous HCl solution, at room temperature.
- Yield: Typically high (>90%).
Reduction and Final Purification
The nitro derivatives or related intermediates undergo catalytic hydrogenation to form the amino derivatives.
Catalytic Hydrogenation
- Catalyst: Palladium on activated carbon.
- Conditions: Hydrogen atmosphere at 5 MPa, temperature around 60°C.
- Reaction Time: 1-4 hours depending on the substrate.
- Data:
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Catalyst | Pd/C | - | , |
| Temperature | 60°C | 77-90% | , |
| Hydrogen Pressure | 5 MPa | - | , |
Purification
- Post-reaction, the mixture is filtered to remove catalyst, followed by solvent removal and recrystallization from suitable solvents like ethanol or acetone.
Alternative Synthesis via Precursors and Sequential Reactions
Research indicates a pathway starting from 1-methyl-4-piperidone , which is converted into the target compound via reductive amination and subsequent derivatization.
Key Steps:
- Preparation of 1-methyl-4-piperidone: via condensation of diethyl 1,3-acetone dicarboxylate with formaldehyde and methylamine, followed by hydrolysis and decarboxylation.
- Conversion to the piperazine derivative: through reductive amination using sodium tris(acetoxy)borohydride, followed by catalytic hydrogenation with palladium on carbon.
Data Table for Alternative Pathway:
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Reductive amination | Formaldehyde, methylamine | Reflux, 20°C | 91.7% (purity 99.4%) | |
| Hydrogenation | Pd/C, methanol | 20°C, 2 hours | 88-90% |
Summary of Key Parameters and Data
| Preparation Step | Typical Conditions | Yield Range | Notes |
|---|---|---|---|
| Nucleophilic substitution | 80-140°C, DMF | Variable | Cost-effective, scalable |
| Methylation | Reflux, methyl iodide | 80-95% | Requires anhydrous conditions |
| Alkylation with piperidinylmethyl halides | 80°C, DMF | 70-85% | Critical for functionalization |
| Catalytic hydrogenation | 60°C, 5 MPa H₂ | 77-90% | Final reduction step |
| Salt formation | Aqueous HCl | >90% | Purification step |
Notes and Observations
- The synthesis efficiency depends heavily on the purity of starting materials and reaction conditions.
- Cost-effective routes involve replacing expensive reagents with more economical alternatives, as demonstrated in patent literature.
- Scale-up feasibility is supported by the use of common solvents and catalysts, with reaction times optimized to reduce costs.
- The choice of solvent (DMF, methanol, acetone) influences yield and purity, with polar aprotic solvents favored for nucleophilic substitutions and reductions.
Q & A
Basic Questions
What are the key synthetic routes for 1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via alkylation or condensation reactions involving piperazine derivatives. For example:
- Piperazine alkylation : Reacting piperazine with halogenated intermediates (e.g., 3-chloropropylpiperidine) in solvents like acetonitrile or DMF, using K₂CO₃ as a base. Yield optimization requires controlled temperatures (50–140°C) and anhydrous conditions .
- Salt formation : The free base is converted to the dihydrochloride salt using HCl-dioxane, followed by precipitation with methanol .
- Coupling reagents : Piperazine derivatives are often functionalized using EDC/HOAt for carboxyl group activation, with trifluoroacetic acid (TFA) as an activator .
Key factors : Solvent polarity, stoichiometric ratios, and purification methods (e.g., recrystallization) critically impact purity (>95%) and yield.
How is the purity and structural integrity of this compound validated in research settings?
- Analytical techniques :
- Reference standards : Pharmaceutical impurity standards (e.g., N-methyltrimetazidine dihydrochloride) are used for cross-validation .
What are the primary research applications of this compound?
- Pharmacology : Acts as a precursor for histamine H₃ receptor antagonists, influencing neurotransmitter release .
- Organic synthesis : Serves as a building block for piperazine-based ligands in receptor-binding studies .
- Buffer systems : Piperazine derivatives are used in non-toxic buffers (pH 5.32–9.70) for biochemical assays due to low volatility and high solubility .
Advanced Research Questions
How do pH and ionic strength affect the stability and reactivity of this compound in aqueous solutions?
- pH-dependent stability :
- Ionic strength effects :
Table 1 : pKa Values of Piperazine Dihydrochloride at Varying Ionic Strengths
| Ionic Strength (µ) | pK₁ | pK₂ |
|---|---|---|
| 0.01 | 5.45 | 9.65 |
| 0.1 | 5.32 | 9.70 |
| 0.5 | 5.20 | 9.75 |
| Source: Extrapolated using Debye-Hückel theory |
What contradictions exist in reported synthesis yields, and how can they be resolved?
- Reported discrepancies :
- Resolution strategies :
How does this compound interact with biological receptors, and what are the implications for assay design?
- Receptor binding :
- Assay considerations :
What are the safety and handling protocols for this compound in laboratory settings?
- Toxicity profile :
- OSHA/NIOSH guidelines :
Methodological Challenges
How can researchers address low solubility in non-polar solvents during coupling reactions?
- Co-solvent systems : Use DMSO:THF (1:4) or surfactant-assisted micellar solutions .
- Derivatization : Convert to a mesylate or tosylate intermediate for improved solubility .
What strategies mitigate batch-to-batch variability in salt formation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
